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molecular formula C12H12ClNO2 B2408025 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 122281-02-1

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2408025
M. Wt: 237.68
InChI Key: DYFQBCCRZMIKMW-UHFFFAOYSA-N
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Patent
US04988698

Procedure details

To ice-cooled carbon disulfide (77 ml) were added anhydrous aluminum chloride (61.2 g) and chloroacetyl chloride (36.5 g), and then 2,3-dihydro-3,3-dimethylindol-2-one (24.6 g) was added thereto. The mixture was stirred for 10 minutes at ambient temperature and for 4 hours at 35° to 40° C. The solvent was removed by decantation and to the residue was added ice-water. The resulting crystal was collected, washed with water and dried to give 5-chloroacetyl-2,3-dihydro-3,3-dimethylindol-2-one (37.39 g).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].[CH3:10][C:11]1([CH3:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][C:12]1=[O:20]>C(=S)=S>[Cl:5][CH2:6][C:7]([C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:20])[C:11]2([CH3:21])[CH3:10])=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
61.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
36.5 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
CC1(C(NC2=CC=CC=C12)=O)C
Step Three
Name
Quantity
77 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at ambient temperature and for 4 hours at 35° to 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by decantation and to the residue
ADDITION
Type
ADDITION
Details
was added ice-water
CUSTOM
Type
CUSTOM
Details
The resulting crystal was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC(=O)C=1C=C2C(C(NC2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.39 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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